REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[OH2:16]>CC1CCCCC1>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([N:10]2[CH2:15][CH2:14][O:16][CH2:12][CH2:11]2)[N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
260 g
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Over the course of 45 minutes, 8.4 ml of water were removed azeotropically
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool with slow stirring
|
Type
|
CUSTOM
|
Details
|
At 58° C.
|
Type
|
CUSTOM
|
Details
|
very fine crystals slowly precipitated out
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath to +5° C
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Type
|
CUSTOM
|
Details
|
After a post-stirring time of 1 hour, the solid which had precipitated out
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
WASH
|
Details
|
The white product was washed with 2×50 ml of methylcyclohexane
|
Type
|
CUSTOM
|
Details
|
dried overnight in a drying cabinet at 20° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCOCC1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |